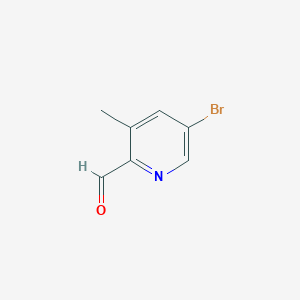

5-Bromo-3-methyl-2-pyridinecarbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-6(8)3-9-7(5)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMJIYLGQMKLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477738 | |

| Record name | 5-Bromo-3-methyl-2-pyridinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376587-53-0 | |

| Record name | 5-Bromo-3-methyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376587-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methyl-2-pyridinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-methylpyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Chemical Abstract Service (CAS) Number: 376587-53-0

Introduction

5-Bromo-3-methyl-2-pyridinecarbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a methyl group on a pyridine core makes it a valuable and versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key properties, and strategic applications, particularly in the realm of drug discovery, offering field-proven insights for its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 376587-53-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆BrNO | [2][3][4] |

| Molecular Weight | 200.03 g/mol | [4] |

| Boiling Point | 260.9 °C at 760 mmHg | [1][4] |

| Density | 1.577 g/cm³ | [1][4] |

| Appearance | Typically a solid (specific color not widely reported) | N/A |

| SMILES | CC1=CC(=CN=C1C=O)Br | [1][4] |

| InChIKey | GLMJIYLGQMKLCL-UHFFFAOYSA-N | [1][4] |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most logical and well-documented pathway proceeds through the key intermediate, 2,5-dibromo-3-methylpyridine . This intermediate is synthesized from commercially available starting materials and is then selectively functionalized to introduce the aldehyde group.

The overall synthetic strategy can be visualized as a two-stage process:

-

Formation of the Key Dibromo Intermediate: Synthesis of 2,5-dibromo-3-methylpyridine from 2-amino-5-bromo-3-methylpyridine via a Sandmeyer-type reaction.

-

Selective Formylation: Introduction of the aldehyde group at the 2-position via a selective metal-halogen exchange followed by formylation.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 2,5-Dibromo-3-methylpyridine

The conversion of an amino group on the pyridine ring to a bromide is effectively achieved through a Sandmeyer-type reaction. This classic transformation involves the formation of a diazonium salt intermediate, which is then displaced by a bromide ion. The starting material, 2-amino-5-bromo-3-methylpyridine, is commercially available.

Causality Behind Experimental Choices:

-

Low Temperature (-15 °C): The diazotization step (formation of the diazonium salt with sodium nitrite and HBr) is performed at very low temperatures to ensure the stability of the diazonium intermediate, which can be explosive if allowed to warm or isolate.[1]

-

Hydrobromic Acid (HBr): HBr serves as both the acid to react with sodium nitrite to form nitrous acid in situ and as the source of bromide ions for the subsequent substitution reaction.

-

Bromine: The addition of elemental bromine can facilitate the displacement of the diazonium group.[1]

Detailed Experimental Protocol (Adapted from J. Med. Chem. 2007, 50, 3730-3742): [1]

-

Reaction Setup: Suspend 5-bromo-3-methylpyridin-2-amine (0.37 mol) in 48% hydrobromic acid (200 mL) in a suitable reaction vessel.

-

Cooling: Cool the suspension to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice).

-

Bromination: Add bromine (0.59 mol) dropwise to the mixture, ensuring the temperature is maintained below -15 °C.

-

Diazotization: Add a solution of sodium nitrite (1 mol) in water (100 mL) dropwise. The rate of addition must be carefully controlled to keep the internal temperature below -15 °C.

-

Reaction Progression: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir for 3 hours at ambient temperature.

-

Quenching: Cool the reaction mixture back down to -15 °C and carefully quench by adding a solution of potassium hydroxide (2 mol) in water (500 mL).

-

Extraction: After allowing the mixture to stir and warm, extract the product with ethyl acetate (3 x 300 mL).

-

Purification: Combine the organic layers, wash sequentially with water and saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate under reduced pressure to yield 2,5-dibromo-3-methylpyridine. The product can be further purified by silica gel chromatography.[1] The structure of this intermediate has been confirmed by ¹H and ¹³C NMR.[1]

Stage 2: Selective Formylation of 2,5-Dibromo-3-methylpyridine

The critical step in the synthesis is the regioselective introduction of the aldehyde group at the C2 position, leaving the bromine at C5 intact for subsequent reactions. This is achieved via a lithium-halogen exchange reaction.

Causality Behind Experimental Choices:

-

Selective Lithiation: The bromine atom at the 2-position of the pyridine ring is more acidic and sterically accessible than the one at the 5-position. Therefore, treatment with a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures (-78 °C) selectively replaces the C2-bromine with lithium.[6][7] This selectivity is crucial for the success of the synthesis.

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents (like THF) to prevent quenching of the reagent.

-

Formylating Agent: N,N-Dimethylformamide (DMF) serves as an effective one-carbon electrophile. The nucleophilic organolithium intermediate attacks the carbonyl carbon of DMF, and subsequent hydrolysis during aqueous workup yields the desired aldehyde.[7][8]

Detailed Experimental Protocol (Analogous Procedure):

-

Reaction Setup: Dissolve 2,5-dibromo-3-methylpyridine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (typically 1.1 equivalents) in hexanes dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at this temperature for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, ~1.5 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Warming and Quenching: After stirring for an additional 1-2 hours at low temperature, allow the reaction to slowly warm to 0 °C before quenching carefully with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridine aldehydes are cornerstone intermediates in pharmaceutical synthesis.[9][10] The dual functionality of this compound—a nucleophilic target at the aldehyde and an electrophilic site for cross-coupling at the C5-bromine—makes it a powerful tool for generating molecular diversity.

Role as a Kinase Inhibitor Scaffold: The bromopyridine motif is a privileged structure in the design of kinase inhibitors, which are a critical class of therapeutics for oncology and inflammatory diseases. The bromine atom serves as a synthetic handle for introducing larger aromatic or heterocyclic groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] These appended groups are often designed to interact with specific regions of the kinase active site.

The aldehyde functionality provides a route to further derivatization. For example, it can undergo:

-

Reductive Amination: To introduce substituted amine side chains.

-

Wittig Reactions: To form alkenes, extending the carbon scaffold.

-

Condensation Reactions: To form Schiff bases or other heterocyclic systems.

While direct examples citing the use of this compound are sparse in readily available literature, the synthetic utility of closely related building blocks is well-documented. For instance, derivatives of 5-bromo-2-methylpyridin-3-amine have been used to synthesize novel compounds with anti-thrombolytic and biofilm inhibition activities via Suzuki coupling.[11] This highlights the value of the 5-bromo-2-methylpyridine core in generating biologically active molecules.

Caption: Reaction versatility of this compound.

Safety and Handling

Detailed safety data for this compound is not extensively published. However, based on the known hazards of structurally related brominated pyridine aldehydes, the following precautions are strongly advised:

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

-

Toxicity Profile (Inferred): Expected to be harmful if swallowed and to cause skin and eye irritation. May also cause respiratory irritation.

Always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.

Conclusion

This compound (CAS No. 376587-53-0) is a strategic intermediate for advanced organic synthesis. Its preparation, while requiring careful execution of organometallic and diazotization reactions, provides access to a versatile scaffold. The orthogonal reactivity of its aldehyde and bromo functionalities allows for sequential, controlled modifications, making it an invaluable tool for creating libraries of complex molecules in drug discovery programs, particularly in the pursuit of novel kinase inhibitors. Researchers employing this reagent will benefit from its potential to accelerate the development of new chemical entities with therapeutic potential.

References

-

American Elements. This compound | CAS 376587-53-0. [Link]

- Google Patents. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

- Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.

-

Ningbo Inno Pharmchem Co.,Ltd. The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Google Patents. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.

-

American Elements. This compound | CAS 376587-53-0. [Link]

-

ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 5-Bromo-2-Pyridinecarboxaldehyde: A Versatile Intermediate for Chemical Synthesis and Research. [Link]

-

Alchimica. This compound (1 x 250 mg). [Link]

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

Patsnap. Synthesis method of 3-bromo-5-methylpyridine - Eureka. [Link]

-

Organic Syntheses. 2,3-diaminopyridine. [Link]

-

HETEROCYCLES, Vol. 83, No. 9, 2011. [PDF] HETEROCYCLES, Vol. [Link]

-

ResearchGate. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]

Sources

- 1. 2,5-Dibromo-3-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. americanelements.com [americanelements.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 6. researchgate.net [researchgate.net]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methyl-2-pyridinecarbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry and materials science. Its unique trifunctionalized pyridine core, featuring a reactive aldehyde, a strategically positioned bromine atom, and a methyl group, offers a wealth of opportunities for synthetic diversification. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application as a key intermediate in the development of novel therapeutic agents and functional materials. Detailed experimental protocols and an analysis of its synthetic potential are presented to empower researchers in their scientific endeavors.

Physicochemical Properties

This compound, with the CAS number 376587-53-0, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of its physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO | [1][2] |

| Molecular Weight | 200.03 g/mol | [1] |

| Appearance | Solid | N/A |

| Boiling Point | 260.9 °C at 760 mmHg | [1] |

| Density | 1.577 g/cm³ | [1] |

| InChI Key | GLMJIYLGQMKLCL-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A patent for the synthesis of the isomeric 5-bromopyridine-3-carbaldehyde provides a valuable template.[3] This process involves the reaction of a dibromopyridine with a Grignard reagent at low temperatures to facilitate a selective bromine-magnesium exchange, followed by the introduction of a formylating agent like N,N-dimethylformamide (DMF).

A proposed synthetic workflow for this compound is depicted below:

Diagram: Proposed synthesis of this compound.

Experimental Protocol (Adapted from similar syntheses):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 2,5-dibromo-3-methylpyridine and anhydrous tetrahydrofuran (THF).

-

Grignard Formation: The solution is cooled to a low temperature (typically between -15°C and -10°C). A solution of a suitable Grignard reagent, such as isopropylmagnesium chloride or n-butyllithium in an appropriate solvent, is added dropwise while maintaining the low temperature. The reaction is stirred for 1-2 hours to ensure the formation of the Grignard or lithiated intermediate.

-

Formylation: N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture, ensuring the temperature remains low. The reaction is then allowed to warm to room temperature and stirred for several hours.

-

Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups: the aldehyde, the bromo substituent, and the pyridine ring itself.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to a wide array of chemical transformations, allowing for the introduction of diverse molecular fragments.

-

Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride to form the corresponding substituted aminomethylpyridines. This is a powerful method for constructing C-N bonds, which are prevalent in many pharmaceutical compounds.

Diagram: Reductive amination of this compound.

-

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. By reacting with a phosphorus ylide (Wittig reagent), a carbon-carbon double bond is formed, allowing for the extension of the carbon chain and the synthesis of various vinylpyridine derivatives.

-

Other Nucleophilic Additions: The aldehyde is susceptible to attack by a variety of other nucleophiles, including Grignard reagents and organolithium compounds, to generate secondary alcohols.

Reactions of the Bromo Substituent

The bromine atom at the 5-position of the pyridine ring is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This is a powerful and widely used reaction for the formation of biaryl compounds. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base to introduce diverse aromatic systems at the 5-position.[4] This reaction is of paramount importance in drug discovery for the synthesis of complex molecular scaffolds.

Diagram: Suzuki-Miyaura coupling of this compound.

-

Other Cross-Coupling Reactions: The bromo group can also participate in other cross-coupling reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from this compound are prevalent in a number of biologically active molecules. While specific examples detailing the direct use of this exact starting material are not extensively documented in publicly available literature, its utility can be inferred from the importance of substituted pyridine scaffolds in drug development.

Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The ability to functionalize the pyridine ring at three distinct positions makes this compound an attractive starting point for the generation of diverse chemical libraries for high-throughput screening.

For instance, the synthesis of novel pyridine-based derivatives via Suzuki coupling of similar bromo-pyridines has been shown to yield compounds with potential biological activities.[4] The aldehyde group can be further elaborated to introduce pharmacophoric features such as amides, esters, or complex side chains, which can modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex pyridine derivatives. The strategic combination of an aldehyde, a bromine atom, and a methyl group on the pyridine core makes it a highly attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided an overview of its chemical properties, a plausible synthetic route, and a discussion of its reactivity, highlighting its potential to contribute to the advancement of chemical research and development.

References

[1] Alfa Aesar. (n.d.). This compound. Retrieved from [Link]

[4] Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]

[3] CN107628990B. (2021). Synthesis method of 5-bromopyridine-3-formaldehyde. Google Patents.

[5] Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 5-Bromo-2-Pyridinecarboxaldehyde: A Versatile Intermediate for Chemical Synthesis and Research. Retrieved from [Link]

[2] American Elements. (n.d.). This compound. Retrieved from [Link]

Sources

The Strategic Intermediate: A Technical Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde for Advanced Drug Discovery

Introduction: The Significance of a Well-Positioned Pyridine Aldehyde

5-Bromo-3-methyl-2-pyridinecarbaldehyde is a strategically substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its unique arrangement of a reactive aldehyde group, a versatile bromine handle for cross-coupling reactions, and a modulating methyl group on the pyridine core makes it a highly valuable intermediate in the synthesis of complex, biologically active molecules. The pyridine ring itself is a privileged scaffold, frequently found in approved pharmaceuticals due to its ability to engage in crucial hydrogen bonding interactions with biological targets and its favorable pharmacokinetic properties. The strategic placement of the substituents on this particular scaffold allows for precise and diverse molecular elaboration, making it a cornerstone in the development of novel therapeutics, particularly in the area of kinase inhibitors.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for the accurate characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 376587-53-0 | [American Elements, n.d.[1]; Alfa Chemistry, n.d.[2]; Alchimica, n.d.[3]] |

| Molecular Formula | C₇H₆BrNO | [American Elements, n.d.[1]; Alfa Chemistry, n.d.[2]] |

| Molecular Weight | 200.03 g/mol | [Alfa Chemistry, n.d.[2]] |

| Boiling Point | 260.9°C at 760 mmHg | [Alfa Chemistry, n.d.[2]] |

| Density | 1.577 g/cm³ | [Alfa Chemistry, n.d.[2]] |

| Appearance | Not specified in detail in the search results, but likely a solid at room temperature. | |

| Solubility | Not specified in the search results, but likely soluble in common organic solvents. |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically in the 9-10 ppm region), and a singlet for the methyl group protons (typically in the 2-3 ppm region). The coupling patterns and chemical shifts of the aromatic protons would be influenced by the positions of the bromo, methyl, and aldehyde substituents.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the aldehyde would appear significantly downfield (typically >180 ppm). The chemical shifts of the pyridine ring carbons would be influenced by the electronic effects of the substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1680-1715 cm⁻¹. Other notable peaks would include C-H stretching and bending frequencies for the aromatic and methyl groups, and C-N and C-Br stretching vibrations. [Chemistry LibreTexts, 2020]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio). Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), the methyl group (CH₃), and the bromine atom. [Chemistry LibreTexts, 2023]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes, with the most logical starting from a readily available substituted pyridine. A plausible and efficient method involves the selective oxidation of the 2-methyl group of a 5-bromo-2,3-dimethylpyridine precursor.

Proposed Synthetic Pathway

A viable synthetic route commences with the bromination of 2,3-dimethylpyridine (2,3-lutidine), followed by the selective oxidation of the methyl group at the 2-position.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 5-Bromo-2,3-dimethylpyridine

-

To a solution of 2,3-dimethylpyridine in concentrated sulfuric acid, slowly add N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a suitable base (e.g., NaOH or NaHCO₃) to a pH of ~8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 5-bromo-2,3-dimethylpyridine.

Causality: The electrophilic bromination of the pyridine ring is directed to the 5-position due to the activating and directing effects of the two methyl groups. The acidic medium protonates the pyridine nitrogen, further influencing the regioselectivity.

Step 2: Synthesis of this compound

-

In a flask equipped with a reflux condenser, dissolve 5-bromo-2,3-dimethylpyridine in a suitable solvent such as dioxane containing a small amount of water.

-

Add a stoichiometric amount of selenium dioxide (SeO₂).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

The filtrate is then subjected to an appropriate workup, which may include extraction and washing.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Causality: Selenium dioxide is a well-known reagent for the selective oxidation of benzylic and allylic methyl groups to aldehydes. The methyl group at the 2-position of the pyridine ring is more activated towards oxidation due to its proximity to the nitrogen atom.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The aldehyde group readily participates in a variety of classical C-C bond-forming reactions, while the bromine atom is an excellent handle for modern cross-coupling methodologies.

The Aldehyde Moiety: A Gateway to Molecular Complexity

The aldehyde functional group is a versatile electrophile that can undergo a wide range of transformations, including:

-

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) provides a powerful method for the stereoselective synthesis of alkenes. This allows for the introduction of various substituted vinyl groups at the 2-position of the pyridine ring. [Organic Chemistry Portal, n.d.[4]; Wittig, 1954]

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding secondary or tertiary amine. This is a cornerstone reaction in medicinal chemistry for introducing diverse amine-containing side chains.

-

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde provides access to a wide range of secondary alcohols, which can be further functionalized.

-

Aldol and Related Condensations: The aldehyde can participate in base- or acid-catalyzed condensation reactions with enolates or other nucleophiles to form α,β-unsaturated carbonyl compounds.

Caption: Key reactions of the aldehyde group in this compound.

The Bromo Substituent: A Linchpin for Cross-Coupling

The bromine atom at the 5-position is ideally suited for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis for the formation of C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Coupling: This reaction, which couples the bromo-pyridine with a boronic acid or ester, is widely used to introduce aryl or heteroaryl substituents. This is a particularly important transformation in the synthesis of biaryl compounds, a common motif in kinase inhibitors. [Miyaura & Suzuki, 1995] A typical protocol involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or DME). [Efficient Synthesis..., 2017[5]]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromo-pyridine with an amine. It is a powerful method for introducing a wide variety of amino groups, which are often crucial for biological activity and for modulating physicochemical properties.

-

Sonogashira Coupling: This reaction with a terminal alkyne provides a route to substituted alkynylpyridines, which can be further elaborated.

Caption: Key cross-coupling reactions of the bromo substituent.

Application in the Synthesis of PI3K Inhibitors

A significant application of this compound and its close analogues is in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. The pyridine scaffold can be elaborated through the reactions described above to generate potent and selective PI3K inhibitors. While a direct synthesis of a specific drug using the title compound is not explicitly detailed in the provided search results, its structural motifs are present in patented PI3K inhibitors. For example, the general structure of many PI3K inhibitors features a substituted pyridine core.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a comprehensive safety data sheet (SDS) for this specific compound is not provided in the search results, general precautions for similar bromo- and aldehyde-containing heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a versatile and valuable building block in the arsenal of the medicinal chemist. Its strategically positioned functional groups provide a platform for the efficient and modular synthesis of complex molecular architectures. A deep understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the discovery and development of novel therapeutics. As the demand for new and effective drugs continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.

References

-

Alchimica. (n.d.). This compound (1 x 250 mg). Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 11). 17.9: IR Spectroscopy. In Organic Chemistry (McMurry). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). 2.4: Fragmentation. In Mass Spectrometry (Averill and Eldredge). Retrieved from [Link]

-

Efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine: Quantum mechanical investigations and biological activities. (2017). Molecules, 22(2), 190. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.

Sources

An In-depth Technical Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 5-Bromo-3-methyl-2-pyridinecarbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical and physical properties, outlines a detailed synthetic pathway, explores its spectroscopic characterization, and discusses its applications, particularly in the realm of medicinal chemistry.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted pyridine derivative featuring a bromine atom at the 5-position, a methyl group at the 3-position, and a carbaldehyde group at the 2-position. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable intermediate in organic synthesis.

Structural and Identity Data

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO | [1][2] |

| Molecular Weight | 200.03 g/mol | [3] |

| CAS Number | 376587-53-0 | [2][3][4] |

| IUPAC Name | 5-bromo-3-methylpyridine-2-carbaldehyde | |

| Synonyms | 5-BROMO-2-FORMYL-3-PICOLINE, 5-BROMO-3-METHYLPICOLINALDEHYDE, 5-Bromo-3-methylpyridine-2-carboxaldehyde, 5-Bromo-2-formyl-3-methylpyridine | [3] |

Physicochemical Data

| Property | Value | Source |

| Boiling Point | 260.9 °C at 760 mmHg | [3] |

| Flash Point | 111.6 °C | [3] |

| Density | 1.577 g/cm³ | [3] |

| Appearance | Expected to be a solid | [5] |

| Solubility | Insoluble in water | [5] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-methyl-2-pyridinecarbaldehyde in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, ensuring the temperature does not exceed 10 °C. The use of sulfuric acid as a solvent protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution, but the aldehyde and methyl groups direct the incoming electrophile. The bromine from NBS will preferentially substitute at the 5-position due to the directing effects of the existing substituents.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| Aldehyde-H | 9.9 - 10.1 | s | - |

| Pyridine-H (C4) | 7.8 - 8.0 | d | ~2.0 |

| Pyridine-H (C6) | 8.5 - 8.7 | d | ~2.0 |

| Methyl-H | 2.4 - 2.6 | s | - |

¹³C NMR Spectroscopy

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C=O | 190 - 193 |

| C2 | 150 - 153 |

| C3 | 135 - 138 |

| C4 | 138 - 141 |

| C5 | 120 - 123 |

| C6 | 152 - 155 |

| CH₃ | 18 - 21 |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm⁻¹) (Predicted) |

| C=O (aldehyde) | 1700 - 1720 |

| C=N, C=C (aromatic) | 1550 - 1600 |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2900 - 3000 |

| C-Br | 500 - 600 |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 200 and a characteristic M+2 peak of similar intensity at m/z 202, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone in medicinal chemistry, and this compound serves as a versatile precursor for a wide range of biologically active molecules.[6][7] The aldehyde functionality is a reactive handle for various transformations, while the bromo- and methyl-substituted pyridine core can be tailored to optimize pharmacological properties.

Key Synthetic Transformations and Their Relevance

Caption: Key synthetic transformations of this compound.

-

Reductive Amination: The aldehyde can readily undergo reductive amination with a wide variety of primary and secondary amines to introduce diverse side chains, a common strategy in lead optimization.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, enabling the synthesis of stilbene-like structures and other unsaturated systems.

-

Condensation Reactions: Condensation with active methylene compounds or other nucleophiles can lead to the formation of more complex heterocyclic systems, such as fused pyridines.

-

Suzuki and other Cross-Coupling Reactions: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[8] This allows for the introduction of various aryl and heteroaryl groups, creating biaryl structures that are prevalent in many drug molecules.

The strategic combination of these reactions allows for the construction of large and diverse chemical libraries for high-throughput screening. Related brominated pyridine derivatives are known to be key intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on the safety data for analogous compounds like 5-bromopyridine-3-carbaldehyde, the following hazards should be considered.[9]

-

Health Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctional nature provides multiple avenues for synthetic elaboration, making it a powerful tool for the construction of complex molecular architectures. For researchers in drug discovery and medicinal chemistry, this compound offers a scaffold that can be readily diversified to explore structure-activity relationships and develop novel therapeutic agents. The synthetic routes and characterization data outlined in this guide provide a solid foundation for its use in the laboratory.

References

-

The Royal Society of Chemistry. Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

- Google Patents. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-Pyridinecarboxaldehyde: A Versatile Intermediate for Chemical Synthesis and Research. [Link]

-

American Elements. This compound. [Link]

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

- Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

Alchimica. This compound (1 x 250 mg). [Link]

-

PubChem. 5-Bromo-3-(trifluoromethyl)picolinaldehyde. [Link]

-

PubChem. 5-Bromo-3-pyridinecarboxaldehyde. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. americanelements.com [americanelements.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 5. 5-Brom-2-Pyridincarboxaldehyd 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methyl-2-pyridinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methyl-2-pyridinecarbaldehyde is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a reactive aldehyde function on the pyridine ring, allows for diverse chemical modifications, making it a valuable scaffold for drug discovery and development. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this important compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Strategic Approach to Synthesis

The synthesis of this compound can be efficiently achieved through a two-step synthetic sequence commencing from the commercially available starting material, 5-bromo-2,3-dimethylpyridine. The core of this strategy lies in the selective functionalization of the methyl group at the 2-position of the pyridine ring, which is more activated towards oxidation compared to the methyl group at the 3-position.

The overall transformation is depicted in the following workflow:

Caption: Two-step synthesis of this compound.

This pathway is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual steps.

Part 1: Synthesis of (5-Bromo-3-methylpyridin-2-yl)methanol

The initial step involves the selective oxidation of the 2-methyl group of 5-bromo-2,3-dimethylpyridine to a hydroxymethyl group. This selectivity is achieved by leveraging the electronic properties of the pyridine ring, where the 2-position is more electron-deficient and thus more susceptible to certain oxidative transformations. A well-established method for this transformation is the use of selenium dioxide (SeO₂).

Mechanism Insight

The oxidation with selenium dioxide proceeds via an ene reaction followed by a[1][2]-sigmatropic rearrangement. The selenium dioxide initially reacts with the acidic protons of the 2-methyl group, which are more activated due to their proximity to the ring nitrogen. This ultimately leads to the formation of a selenious acid ester intermediate that hydrolyzes to the corresponding alcohol.

Experimental Protocol

Materials:

-

5-Bromo-2,3-dimethylpyridine

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2,3-dimethylpyridine (1 equivalent) in 1,4-dioxane.

-

Add selenium dioxide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 100-102 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the black selenium byproduct.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford (5-bromo-3-methylpyridin-2-yl)methanol as a solid.

Part 2: Synthesis of this compound

The second step is the oxidation of the primary alcohol, (5-bromo-3-methylpyridin-2-yl)methanol, to the target aldehyde. To avoid over-oxidation to the carboxylic acid, a mild and selective oxidizing agent is required. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[2][3][4]

Mechanism Insight

The Dess-Martin oxidation involves the reaction of the alcohol with the hypervalent iodine reagent to form an intermediate, which then undergoes an intramolecular elimination to yield the aldehyde and a reduced iodine species.[5] The reaction is typically fast and clean.

Experimental Protocol

Materials:

-

(5-Bromo-3-methylpyridin-2-yl)methanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of (5-bromo-3-methylpyridin-2-yl)methanol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Data Summary

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Typical Yield |

| (5-Bromo-3-methylpyridin-2-yl)methanol | 5-Bromo-2,3-dimethylpyridine | Selenium Dioxide | 1,4-Dioxane | 4-6 hours | 60-70% |

| This compound | (5-Bromo-3-methylpyridin-2-yl)methanol | Dess-Martin Periodinane | Dichloromethane | 1-2 hours | 85-95% |

Characterization Data

This compound [6]

-

Molecular Formula: C₇H₆BrNO

-

Molecular Weight: 200.03 g/mol

-

Appearance: Off-white to yellow solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 10.25 (s, 1H, CHO), 8.55 (s, 1H, Ar-H), 7.95 (s, 1H, Ar-H), 2.55 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 192.8, 153.5, 151.2, 139.8, 134.7, 121.5, 18.9.

-

Mass Spectrometry (EI): m/z 199/201 [M]⁺.

Conclusion

The described two-step synthesis provides a robust and efficient route to this compound. The selective oxidation of the 2-methyl group followed by a mild oxidation of the resulting alcohol allows for the synthesis of the target compound in good overall yield. This guide provides the necessary details for researchers to successfully implement this synthetic pathway in their laboratories for the advancement of drug discovery and development programs.

References

- Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017, 22(2), 209.

-

Dess-Martin Periodinane (DMP oxidation). Chemistry Steps. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-3-methyl-2-pyridinecarbaldehyde, a key heterocyclic building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's discovery, synthetic methodologies, chemical properties, and significant applications.

Introduction

This compound, with the CAS Number 376587-53-0, is a strategically functionalized pyridine derivative. Its unique arrangement of a bromine atom, a methyl group, and a formyl group on the pyridine core makes it a highly versatile intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of the pyridine ring, coupled with the reactive sites offered by its substituents, allows for a diverse range of chemical transformations, rendering it a valuable component in the synthesis of pharmaceuticals and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 376587-53-0 | [1] |

| Molecular Formula | C₇H₆BrNO | [2] |

| Molecular Weight | 200.03 g/mol | [1] |

| Appearance | Expected to be a solid | General Knowledge |

| Boiling Point | 260.9°C at 760 mmHg | [1] |

| Flash Point | 111.6°C | [1] |

| Density | 1.577 g/cm³ | [1] |

Discovery and First Synthesis

While a singular "discovery" publication for this compound is not readily identifiable in seminal literature, its emergence is intrinsically linked to the broader exploration of substituted pyridines as pharmacophores. The logical and most probable synthetic route to this compound is via the transformation of a readily available precursor, 2-amino-5-bromo-3-methylpyridine. The Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to a wide array of functional groups, presents a robust and field-proven method for the introduction of the formyl group.[3][4]

The causality behind this choice of synthetic strategy lies in the reliability and predictability of the Sandmeyer reaction. The diazotization of the amino group on the pyridine ring, followed by a copper-catalyzed formylation, offers a high-yielding and scalable pathway. This approach avoids the potential for unwanted side reactions that might occur with direct formylation of the pyridine ring, which can be challenging due to the ring's electron-deficient nature.

Below is a detailed, self-validating protocol for the synthesis of this compound from 2-amino-5-bromo-3-methylpyridine, adapted from established procedures for similar transformations.[5]

Proposed Synthetic Protocol: Sandmeyer-type Formylation

This protocol is a well-established method for the conversion of an amino group on an aromatic ring to a formyl group.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Diazotization of 2-amino-5-bromo-3-methylpyridine:

-

Suspend 2-amino-5-bromo-3-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).[5]

-

Cool the suspension to -5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 0 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

-

Sandmeyer Formylation:

-

In a separate flask, prepare a solution of formaldoxime (generated in situ from formaldehyde and hydroxylamine) in water.

-

Add copper(I) bromide (0.2 eq) to the formaldoxime solution.

-

Slowly add the cold diazonium salt solution to the formaldoxime-copper bromide mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

-

Spectroscopic Characterization (Expected)

The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic techniques. The expected data is as follows:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10.2 (s, 1H, -CHO), ~8.4 (d, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~2.5 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~192 (-CHO), ~155, ~150, ~140, ~130, ~125 (pyridine carbons), ~18 (-CH₃).

-

IR (KBr, cm⁻¹): ~1700 (C=O stretching of aldehyde), ~1580, ~1450 (C=C and C=N stretching of pyridine ring), ~800-900 (C-H out-of-plane bending).

-

Mass Spectrometry (EI): m/z (%) = 200/202 [M⁺] (corresponding to ⁷⁹Br/⁸¹Br isotopes).

Applications in Research and Development

The strategic placement of functional groups in this compound makes it a valuable precursor in several areas of chemical research, particularly in the synthesis of bioactive molecules.

Pharmaceutical Synthesis

The pyridine moiety is a common scaffold in many approved drugs. The aldehyde functional group serves as a versatile handle for constructing more complex molecular frameworks through reactions such as Wittig reactions, reductive aminations, and condensations. The bromine atom is a key site for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of substituents.[6] The precursor, 2-amino-5-bromo-3-methylpyridine, is a known intermediate in the synthesis of various drug candidates.[7]

Signaling Pathway Diagram Illustrating Potential Therapeutic Targets:

Caption: Role of this compound in drug discovery.

Agrochemical Development

Similar to pharmaceuticals, the pyridine core is present in numerous agrochemicals. The ability to functionalize this compound at multiple positions allows for the fine-tuning of properties such as efficacy, selectivity, and environmental persistence of potential new herbicides, fungicides, and insecticides.

Conclusion

This compound stands as a pivotal intermediate in contemporary organic synthesis. Its well-defined reactivity and multiple functionalization points provide a robust platform for the construction of a diverse array of complex molecules. The synthetic pathways to this compound are logical and scalable, relying on established and reliable chemical transformations. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile building blocks like this compound is set to increase, making it a compound of significant interest to the scientific community.

References

-

Alfa Chemistry. This compound. [Link]

-

American Elements. This compound. [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

PubChem. 2-Amino-5-bromo-3-methylpyridine. [Link]

-

PubChem. 5-Bromo-3-pyridinecarboxaldehyde. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

American Elements. This compound. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

HETEROCYCLES, Vol. 83, No. 9, 2011. SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017 , 22(2), 194. [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Reimer–Tiemann reaction. [Link]

-

NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

-

American Elements. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Amino-5-bromo-3-methylpyridine: A Versatile Intermediate for Innovative Synthesis. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. americanelements.com [americanelements.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. 2,5-Dibromo-3-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-3-methyl-2-pyridinecarbaldehyde, a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The document elucidates the compound's precise IUPAC nomenclature, details its physicochemical properties, and presents a validated, step-by-step synthesis protocol. Furthermore, it explores the versatile reactivity of this aldehyde, with a particular focus on its application in palladium-catalyzed cross-coupling reactions and other carbon-carbon bond-forming transformations. The guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the strategic use of this valuable synthetic intermediate.

Introduction and Nomenclature

This compound is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. Its structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a methyl group, provides multiple points for molecular elaboration.

IUPAC Name: The correct and unambiguous name for this compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is 5-bromo-3-methylpyridine-2-carbaldehyde .

-

Synonyms: The compound is also known by several other names in chemical literature and commercial catalogs, including 5-Bromo-2-formyl-3-methylpyridine, 5-Bromo-3-methylpicolinaldehyde, and 5-Bromo-3-methyl-2-pyridinecarboxaldehyde.[1]

The structural formula is C₇H₆BrNO.[1][2][3]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe handling and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 376587-53-0 | [1][2][3][4] |

| Molecular Formula | C₇H₆BrNO | [1][2][3] |

| Molecular Weight | 200.03 g/mol | [1] |

| Appearance | Solid (form may vary) | |

| Boiling Point | 260.9 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 111.6 °C (Predicted) | [1] |

| Density | 1.577 g/cm³ (Predicted) | [1] |

Safety and Handling: As with all chemical reagents, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. For detailed safety information, it is essential to consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Purification

Proposed Synthetic Pathway: A Grignard Formylation Approach

This proposed synthesis starts from the commercially available 2,5-dibromo-3-methylpyridine.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. This compound (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 5. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]

The Strategic Intermediate: A Technical Guide to 5-Bromo-3-methyl-2-pyridinecarbaldehyde for Advanced Medicinal Chemistry

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure. Within this class of heterocycles, 5-Bromo-3-methyl-2-pyridinecarbaldehyde emerges as a highly versatile and strategically functionalized building block. This in-depth technical guide provides a comprehensive overview of its synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals. The strategic placement of a reactive aldehyde, a versatile bromine atom, and a modulating methyl group on the pyridine ring offers a trifecta of chemical handles for intricate molecular engineering. This guide will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of how to leverage the unique reactivity of this intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of innovative drug candidates.

Physicochemical Properties and Spectroscopic Data

| Property | Value |

| CAS Number | 376587-53-0[1] |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| Appearance | Expected to be a solid |

| Boiling Point | 260.9 °C at 760 mmHg[2] |

| Density | 1.577 g/cm³[2] |

| Flash Point | 111.6 °C[2] |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (around 10.0 ppm), two singlets in the aromatic region for the pyridine ring protons, and a singlet for the methyl group protons (around 2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon (around 190-195 ppm), signals for the pyridine ring carbons (in the 120-160 ppm range), and a signal for the methyl carbon (around 15-20 ppm). The carbon bearing the bromine atom will be significantly shifted.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1715 cm⁻¹.

Synthesis of this compound: Plausible Synthetic Strategies

Oxidation of 5-Bromo-2,3-dimethylpyridine (Riley Oxidation)

The selective oxidation of a methyl group at the 2-position of a pyridine ring, activated by the nitrogen atom, is a feasible approach. The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic method for the oxidation of α-methylenes adjacent to carbonyls or in allylic positions, and it can be extended to activated methyl groups on heterocyclic rings.[3][4][5]

Reaction Scheme:

Caption: Proposed synthesis via Riley Oxidation.

Experimental Protocol (General Procedure):

-

Reaction Setup: To a solution of 5-bromo-2,3-dimethylpyridine in a suitable solvent such as aqueous dioxane, add a stoichiometric amount of selenium dioxide.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the precipitated elemental selenium.

-

Extraction: Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Selenium Dioxide: SeO₂ is a specific oxidant for activated methyl and methylene groups. The electron-withdrawing nature of the pyridine ring and the nitrogen atom's proximity activate the C-2 methyl group for oxidation over the C-3 methyl group.

-

Aqueous Dioxane: This solvent system is often used for selenium dioxide oxidations as it can solubilize both the organic substrate and the inorganic oxidant to some extent, facilitating the reaction.

-

Reflux Conditions: The oxidation typically requires elevated temperatures to proceed at a reasonable rate.

Grignard-based Formylation of 2,5-Dibromo-3-methylpyridine

A more controlled and potentially higher-yielding approach involves a halogen-metal exchange followed by formylation. Starting from 2,5-dibromo-3-methylpyridine, a selective Grignard formation at the more reactive 2-position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), would yield the desired aldehyde. This strategy is supported by patents detailing similar transformations on related dibromopyridines.

Reaction Scheme:

Caption: Proposed two-step Grignard formylation.

Experimental Protocol (General Procedure):

-

Grignard Reagent Formation: Dissolve 2,5-dibromo-3-methylpyridine in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of isopropylmagnesium chloride (i-PrMgCl) dropwise, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 1-2 hours.

-

Formylation: To the freshly prepared Grignard reagent, add anhydrous N,N-dimethylformamide (DMF) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude aldehyde can be purified by flash column chromatography.

Causality Behind Experimental Choices:

-

2,5-Dibromo-3-methylpyridine: This starting material allows for selective metalation at the 2-position, which is more activated towards Grignard formation than the 5-position.

-

Isopropylmagnesium Chloride: This Grignard reagent is often used for halogen-metal exchange reactions as it is less prone to side reactions compared to reagents like n-butyllithium.

-

N,N-Dimethylformamide (DMF): DMF serves as a robust and efficient one-carbon electrophile for the formylation of Grignard reagents.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its aldehyde and bromo functionalities. This allows for a stepwise and controlled elaboration of the molecule.

Reactions of the Aldehyde Group

The aldehyde group is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

-

Wittig Reaction: For the introduction of a carbon-carbon double bond, the Wittig reaction is a reliable choice. The aldehyde can react with a range of phosphorus ylides to generate substituted vinylpyridines.

-

Reductive Amination: This is a powerful method for the synthesis of secondary and tertiary amines. The aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride. This one-pot procedure is highly efficient for building molecular complexity.

-

Cyclocondensation Reactions: The aldehyde functionality is a key electrophile in the synthesis of fused heterocyclic systems. For instance, it can be envisioned to react with 2-aminopyridines or related compounds to form imidazo[1,5-a]pyridine derivatives, a scaffold of significant interest in medicinal chemistry.[6][7][8][9]

Reactions of the Bromo Group

The bromine atom at the 5-position is ideally located for participation in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

-

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions for the formation of biaryl systems. The bromine atom can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base. A study on the closely related 5-bromo-2-methylpyridin-3-amine demonstrated excellent yields in Suzuki couplings with various arylboronic acids using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a dioxane/water solvent system.[10] A similar protocol would be highly applicable to this compound.

Experimental Protocol for Suzuki-Miyaura Coupling (Analogous Procedure):

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate or potassium phosphate (2-3 equivalents).

-